(2,3-dimethoxybenzyl)(2-nitrobenzyl)amine
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Overview
Description
(2,3-dimethoxybenzyl)(2-nitrobenzyl)amine is a chemical compound that belongs to the class of substituted phenethylamines. It is also known as 2C-H-NBOMe, which is a derivative of the phenethylamine 2C-H. This compound is widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of (2,3-dimethoxybenzyl)(2-nitrobenzyl)amine is not well understood. However, it is believed to interact with various receptors in the central nervous system, including serotonin receptors, dopamine receptors, and adrenergic receptors. It is also believed to have an effect on the release of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and physiological effects:
(2,3-dimethoxybenzyl)(2-nitrobenzyl)amine has been shown to have a range of biochemical and physiological effects. It has been shown to have a stimulant effect on the central nervous system, leading to increased alertness, energy, and focus. It has also been shown to have a hallucinogenic effect, leading to altered perception, mood, and thought.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2,3-dimethoxybenzyl)(2-nitrobenzyl)amine in lab experiments is its unique properties. It has a high binding affinity for various receptors in the central nervous system, making it a useful tool for studying the structure-activity relationship of phenethylamines. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to use it in a controlled environment.
Future Directions
There are several future directions for research on (2,3-dimethoxybenzyl)(2-nitrobenzyl)amine. One area of research is the development of new derivatives of this compound with improved properties. Another area of research is the study of the long-term effects of this compound on the central nervous system. Additionally, this compound could be used as a tool for studying the role of various receptors in the central nervous system in the development of neurological disorders.
Synthesis Methods
The synthesis of (2,3-dimethoxybenzyl)(2-nitrobenzyl)amine involves the reaction between 2,3-dimethoxybenzaldehyde and 2-nitrobenzylamine. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of the reaction is dependent on the purity of the starting materials and the reaction conditions.
Scientific Research Applications
(2,3-dimethoxybenzyl)(2-nitrobenzyl)amine has been widely used in scientific research due to its unique properties. It has been used as a model compound for studying the structure-activity relationship of phenethylamines. It has also been used as a probe for studying the binding affinity of various receptors in the central nervous system.
properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-N-[(2-nitrophenyl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-21-15-9-5-7-13(16(15)22-2)11-17-10-12-6-3-4-8-14(12)18(19)20/h3-9,17H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACIXSHMJXMUJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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